molecular formula C12H16O3 B13885431 6-Butoxy-2,3-dihydro-1-benzofuran-5-ol

6-Butoxy-2,3-dihydro-1-benzofuran-5-ol

Cat. No.: B13885431
M. Wt: 208.25 g/mol
InChI Key: GXHRPRCFCNACSQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Butoxy-2,3-dihydro-1-benzofuran-5-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of phenols and arylglyoxals in the presence of catalysts to form the benzofuran ring . The reaction conditions often involve heating and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of benzofuran derivatives, including this compound, may involve large-scale synthesis using continuous flow reactors. These methods ensure high yield and purity of the final product. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

6-Butoxy-2,3-dihydro-1-benzofuran-5-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of functionalized benzofuran derivatives .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-Butoxy-2,3-dihydro-1-benzofuran-5-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Butoxy-2,3-dihydro-1-benzofuran-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The butoxy group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

6-butoxy-2,3-dihydro-1-benzofuran-5-ol

InChI

InChI=1S/C12H16O3/c1-2-3-5-14-12-8-11-9(4-6-15-11)7-10(12)13/h7-8,13H,2-6H2,1H3

InChI Key

GXHRPRCFCNACSQ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=C2CCOC2=C1)O

Origin of Product

United States

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